molecular formula C10H14Cl2O2 B13753164 Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3R)-rel- CAS No. 63142-56-3

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3R)-rel-

Cat. No.: B13753164
CAS No.: 63142-56-3
M. Wt: 237.12 g/mol
InChI Key: QPTWKDNRYCGMJM-XPUUQOCRSA-N
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Description

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3R)-rel-, is a synthetic organic compound known for its unique chemical structure and properties. This compound is often used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3R)-rel- typically involves the reaction of cyclopropanecarboxylic acid with 2,2-dichloroethenyl and 2,2-dimethyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of temperature, pressure, and reactant concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3R)-rel- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the type of reaction and reagents used.

Scientific Research Applications

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3R)-rel- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3R)-rel- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3R)-rel- include:

  • Cyclopropane-1-carboxylic acid, 2-methoxy-2-phenyl, ethyl ester
  • α-cyano-3-phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate

Uniqueness

What sets Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3R)-rel- apart from similar compounds is its specific stereochemistry and the presence of the 2,2-dichloroethenyl group, which imparts unique reactivity and properties. This makes it particularly valuable in certain chemical syntheses and industrial applications.

Properties

CAS No.

63142-56-3

Molecular Formula

C10H14Cl2O2

Molecular Weight

237.12 g/mol

IUPAC Name

ethyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C10H14Cl2O2/c1-4-14-9(13)8-6(5-7(11)12)10(8,2)3/h5-6,8H,4H2,1-3H3/t6-,8-/m0/s1

InChI Key

QPTWKDNRYCGMJM-XPUUQOCRSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H](C1(C)C)C=C(Cl)Cl

Canonical SMILES

CCOC(=O)C1C(C1(C)C)C=C(Cl)Cl

Origin of Product

United States

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